LX2931
Overview
Description
LX2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase (S1PL). This enzyme plays a crucial role in the metabolism of sphingosine-1-phosphate (S1P), a bioactive lipid that regulates various cellular processes, including cell proliferation, migration, and survival . By inhibiting S1PL, this compound increases the levels of S1P, particularly in lymphoid tissues, leading to immunosuppressive effects. This compound has been investigated for its potential therapeutic applications in autoimmune diseases, especially rheumatoid arthritis .
Scientific Research Applications
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological and pharmacological activities, given the known activities of related oxime compounds . Further studies could also investigate its physical and chemical properties, and develop methods for its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LX2931 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as crystallization and chromatography to meet the required quality standards .
Chemical Reactions Analysis
Types of Reactions: LX2931 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and imidazole . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound, while oxidation and reduction reactions can modify the hydroxyl groups or the imidazole ring .
Mechanism of Action
LX2931 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to an increase in sphingosine-1-phosphate levels both inside and outside cells . This elevation in sphingosine-1-phosphate levels results in the modulation of immune cell trafficking and a reduction in inflammatory responses. The primary molecular targets of this compound are the sphingosine-1-phosphate receptors, which mediate various cellular processes such as cell proliferation, migration, and survival .
Comparison with Similar Compounds
LX2931 is unique in its specific inhibition of sphingosine-1-phosphate lyase. Similar compounds include:
FTY720 (Fingolimod): A non-selective sphingosine-1-phosphate receptor modulator that also affects immune cell trafficking but through a different mechanism.
The uniqueness of this compound lies in its specific targeting of sphingosine-1-phosphate lyase, leading to a more focused modulation of sphingosine-1-phosphate levels and potentially fewer side effects compared to broader sphingosine-1-phosphate receptor modulators .
Properties
IUPAC Name |
(1R,2S,3R)-1-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-imidazol-5-yl]butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVYJYMZLDINS-RSWLNLDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948840-25-3 | |
Record name | LX 2931 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948840253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LX-2931 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LX-2931 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5AGI979T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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